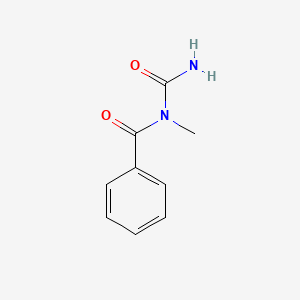
(5-Methyl-2H-tetrazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-2H-tetrazol-2-yl)methanol is a chemical compound belonging to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties. This compound is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, with a hydroxymethyl group attached to the ring. Tetrazoles are of significant interest due to their applications in medicinal chemistry, material science, and as intermediates in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2H-tetrazol-2-yl)methanol typically involves the reaction of 5-methyl-2H-tetrazole with formaldehyde under basic conditions. One common method is to dissolve 5-methyl-2H-tetrazole in a solvent such as methanol, followed by the addition of formaldehyde and a base like sodium hydroxide. The reaction mixture is then stirred at room temperature until the reaction is complete .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches such as the use of water as a solvent, moderate reaction conditions, and non-toxic reagents. These methods aim to achieve high yields and purity while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(5-Methyl-2H-tetrazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-methyl-2H-tetrazole-2-carboxylic acid.
Reduction: Formation of 5-methyl-2H-tetrazole-2-ylmethanamine.
Substitution: Formation of various substituted tetrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(5-Methyl-2H-tetrazol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a bioisostere for carboxylic acids.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of (5-Methyl-2H-tetrazol-2-yl)methanol involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to specific enzymes and receptors. This interaction can inhibit or activate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2H-tetrazole: Lacks the hydroxymethyl group but shares the tetrazole ring structure.
2H-Tetrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
5-Phenyltetrazole: Contains a phenyl group attached to the tetrazole ring
Uniqueness
(5-Methyl-2H-tetrazol-2-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further chemical modifications and enhances the compound’s solubility and interaction with biological targets .
Propiedades
Número CAS |
86979-32-0 |
|---|---|
Fórmula molecular |
C3H6N4O |
Peso molecular |
114.11 g/mol |
Nombre IUPAC |
(5-methyltetrazol-2-yl)methanol |
InChI |
InChI=1S/C3H6N4O/c1-3-4-6-7(2-8)5-3/h8H,2H2,1H3 |
Clave InChI |
VLJMTJLJIMIDNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(N=N1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[(3-Amino-3-oxopropyl)amino]benzene-1-sulfonyl}ethyl hydrogen sulfate](/img/structure/B14399084.png)

![1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14399091.png)
![(Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane]](/img/structure/B14399093.png)
![10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL](/img/structure/B14399099.png)
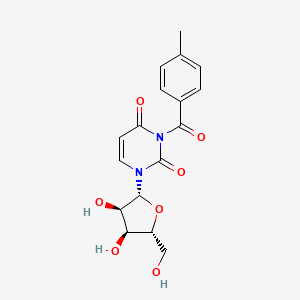
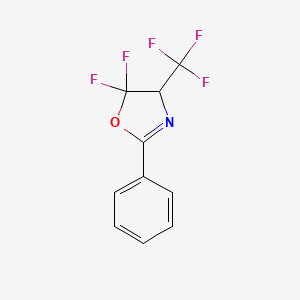
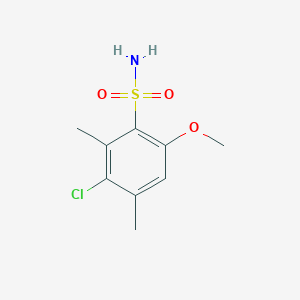
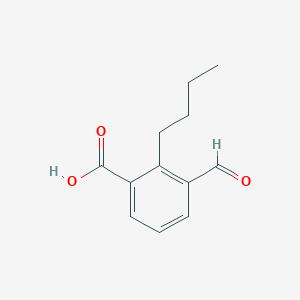
![N,N,N',N'-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine](/img/structure/B14399123.png)

![4-[2-(Heptadec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]butan-1-ol](/img/structure/B14399140.png)
